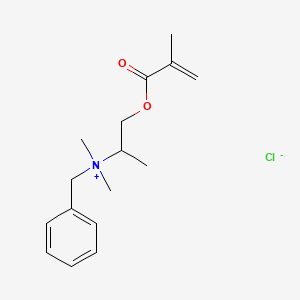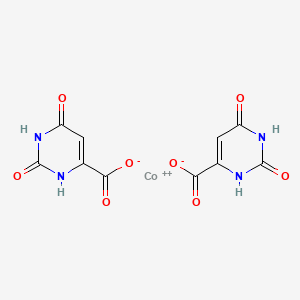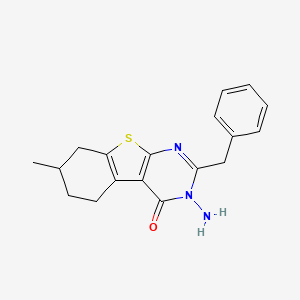
N,N'-Ethylenebis(3,4,5,6-tetrachlorophthalimide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) is a chemical compound with the molecular formula C18H4Cl8N2O4. It is known for its unique structure, which includes multiple chlorine atoms and phthalimide groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) typically involves the reaction of ethylenediamine with 3,4,5,6-tetrachlorophthalic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various chlorinated or oxidized products.
Wissenschaftliche Forschungsanwendungen
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its multiple chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that further influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Ethylenebis(3,4,5,6-tetrabromophthalimide): Similar structure but with bromine atoms instead of chlorine.
N,N’-Ethylenebis(3,4,5,6-tetrafluorophthalimide): Contains fluorine atoms, leading to different reactivity and applications.
Uniqueness
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) is unique due to its specific arrangement of chlorine atoms and phthalimide groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it valuable in various fields, from industrial applications to scientific research.
Eigenschaften
CAS-Nummer |
31738-06-4 |
|---|---|
Molekularformel |
C18H4Cl8N2O4 |
Molekulargewicht |
595.8 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H4Cl8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 |
InChI-Schlüssel |
UXBPFRRDCKDGFX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

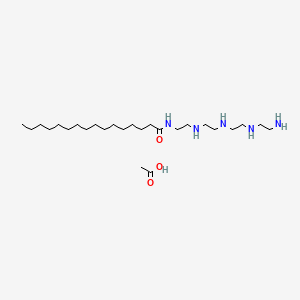
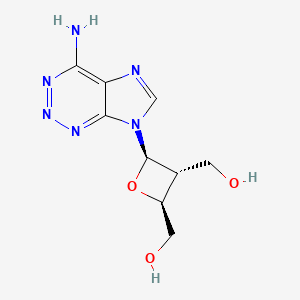
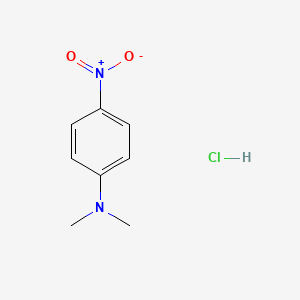

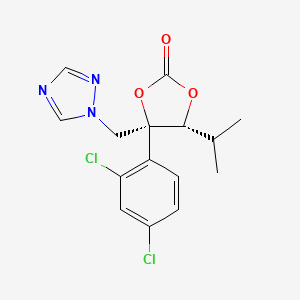
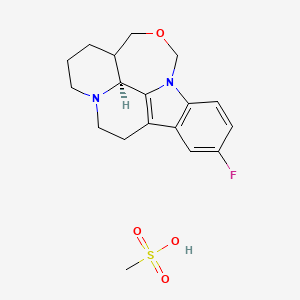
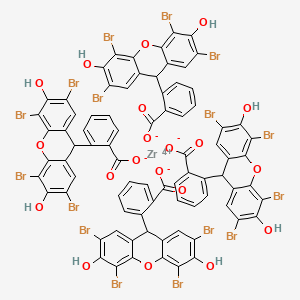
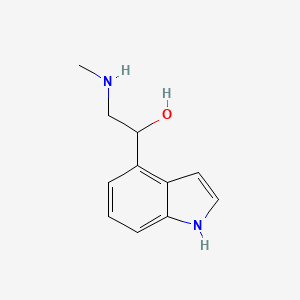
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
